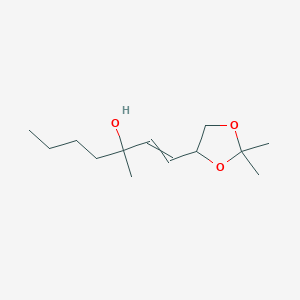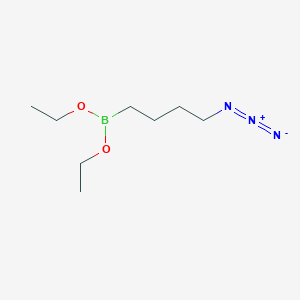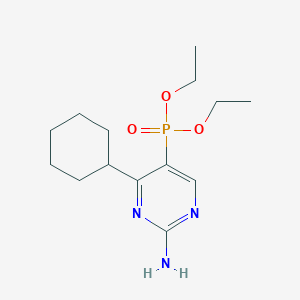![molecular formula C16H11F3O2 B14290562 1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione CAS No. 129700-38-5](/img/structure/B14290562.png)
1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group attached to a propane-1,3-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione typically involves the condensation of benzaldehyde derivatives with trifluoroacetylacetone. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Shares a similar structure but with a different substitution pattern.
Fluridone: Contains a trifluoromethyl group and is used as a herbicide.
Uniqueness: 1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
129700-38-5 |
|---|---|
Fórmula molecular |
C16H11F3O2 |
Peso molecular |
292.25 g/mol |
Nombre IUPAC |
1-phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C16H11F3O2/c17-16(18,19)13-8-6-12(7-9-13)15(21)10-14(20)11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
KQACGQITPWZNMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


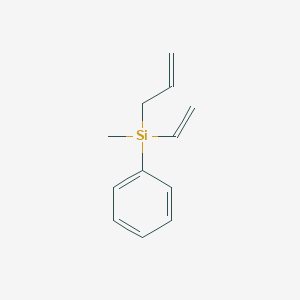
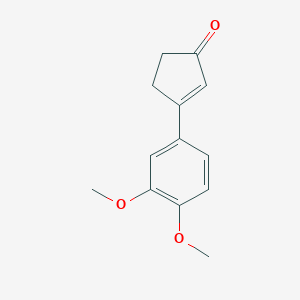
![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)
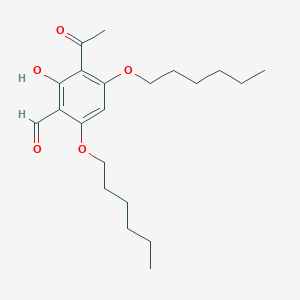
![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
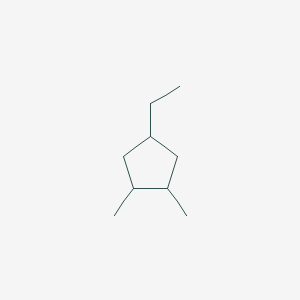
![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)
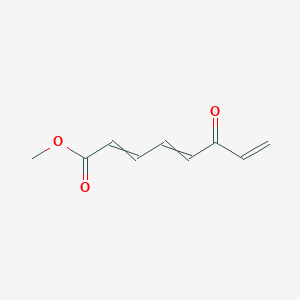
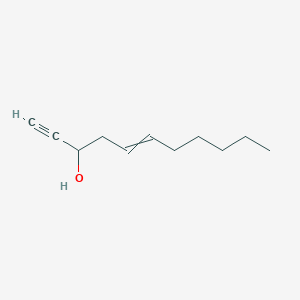
![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)
